molecular formula C17H9ClN2O4 B2858706 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one CAS No. 931693-76-4

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B2858706
CAS No.: 931693-76-4
M. Wt: 340.72
InChI Key: SRLGCQPMKJGGNY-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one is a heterocyclic compound featuring a coumarin (chromen-2-one) core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and at position 7 with a hydroxyl group. The 4-chlorophenyl group enhances lipophilicity, which may influence membrane permeability and target binding. This structural combination suggests applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial/anticancer activity .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLGCQPMKJGGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the core chromone structure One common approach is the cyclization of a suitable precursor, such as a hydroxy-substituted benzene derivative, under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity. Continuous flow chemistry might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group on the chromone ring can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : Reduction reactions can be performed on the chromone ring to produce dihydrochromones.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the chromone core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions might involve alkyl halides and amines.

Major Products Formed

  • Oxidation: : Formation of chromone-3-carboxylic acid derivatives.

  • Reduction: : Production of dihydrochromones.

  • Substitution: : Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including its use as an anti-inflammatory agent, antioxidant, and potential anticancer drug. Research has shown that chromones can modulate various signaling pathways, making them valuable in drug discovery.

Medicine

In medicine, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one has been studied for its therapeutic potential. Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis and other inflammatory diseases. Additionally, its antioxidant activity suggests it could be useful in preventing oxidative stress-related diseases.

Industry

In the industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a valuable tool in the design of new drugs and pesticides.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the modulation of various molecular targets and pathways. It is believed to interact with enzymes and receptors involved in inflammatory and oxidative stress responses. By inhibiting these pathways, the compound can reduce inflammation and oxidative damage, leading to its therapeutic effects.

Comparison with Similar Compounds

Positional Isomerism: 7-Hydroxy vs. 8-Hydroxy

A closely related compound, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one (E594-0107), differs only in the hydroxyl group’s position (8-hydroxy vs. 7-hydroxy). Positional isomerism can significantly alter biological activity. For instance, hydroxyl groups on coumarins are critical for hydrogen-bond donor capacity; the 7-hydroxy position is a common pharmacophore in natural coumarins (e.g., umbelliferone), whereas the 8-hydroxy derivative may exhibit distinct binding modes in enzyme pockets .

Substitution Patterns on the Coumarin Core

Other 2H-chromen-2-one derivatives, such as 5,7-dihydroxy-4-propyl-2H-chromen-2-one, demonstrate antimicrobial and antitumor activities . Unlike the target compound, these derivatives lack the oxadiazole moiety but feature alkyl (propyl) and multiple hydroxyl groups. The absence of the electron-deficient oxadiazole ring may reduce interactions with enzymes requiring π-π stacking or charge-transfer complexes. Conversely, the propyl group could enhance lipophilicity, favoring membrane penetration .

Oxadiazole-Containing Analogues

Antiviral Oxadiazole Derivatives

A compound with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl group linked to an imidazole via a methylthio linker (IC₅₀ = 3 mM against SARS-CoV 3CLpro) highlights the oxadiazole’s role as a pharmacophore for protease inhibition . The target compound’s oxadiazole group may similarly engage in hydrophobic or π-π interactions with viral proteases, but the chromenone core could impose steric hindrance or alter solubility compared to the imidazole derivative.

Amine-Functionalized Oxadiazole Derivatives

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride contains an oxadiazole linked to an ethylamine group. This difference could impact bioavailability in drug delivery .

Thiophene-Based Analogues

Thiophene derivatives with 4-chlorophenyl substituents (e.g., 5-(4-chlorophenyl)-thiophene-2-carboxylic acid derivatives) exhibit potent anticancer and antibacterial activities. The thiophene core, being more electron-rich than oxadiazole, may favor different binding interactions (e.g., stronger van der Waals forces). However, the 4-chlorophenyl group’s presence in both classes suggests a shared role in enhancing target affinity through hydrophobic interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Highlights Reference
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one Chromen-2-one 3-oxadiazole, 7-hydroxy Potential enzyme inhibition
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one (E594) Chromen-2-one 3-oxadiazole, 8-hydroxy Screening compound (activity N/A)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Chromen-2-one 4-propyl, 5,7-dihydroxy Antimicrobial, antitumor
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-imidazolium chloride Imidazole 3-oxadiazole, methylthio linker SARS-CoV 3CLpro inhibitor (IC₅₀ 3 mM)
5-(4-Chlorophenyl)-thiophene-2-carboxylic acid derivatives Thiophene 4-chlorophenyl, carboxylic acid Anticancer, antibacterial

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL)
This compound 368.75 3.2 <0.1 (DMSO)
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 260.12 1.8 >10 (Water)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 236.24 2.5 0.5 (Water)

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